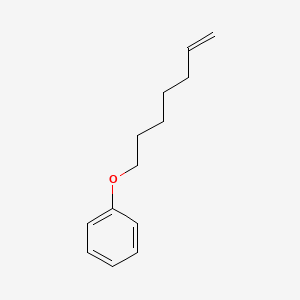

Hept-6-enoxybenzene

Description

Hept-6-enoxybenzene is a benzene derivative substituted with a hept-6-enoxy group (-O-(hept-6-ene)), characterized by a seven-carbon alkene chain terminating in a double bond at the sixth position, attached via an ether linkage to the aromatic ring. Key analytical techniques like $^1$H NMR, $^{13}$C NMR, IR, and HRMS are critical for structural confirmation, as demonstrated in the synthesis of related alkoxybenzene derivatives .

Physical properties such as solubility and lipophilicity are influenced by the nonpolar alkene chain, rendering Hept-6-enoxybenzene more hydrophobic compared to polar derivatives like hydroxy- or methoxy-substituted benzenes .

Properties

IUPAC Name |

hept-6-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKPBNQGNCCFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-enoxybenzene can be synthesized through several methods. One common approach involves the reaction of hept-6-enol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of hept-6-enoxybenzene may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Catalysts such as palladium on carbon may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Hept-6-enoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert hept-6-enoxybenzene to hept-6-enoxycyclohexane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Hept-6-enoic acid.

Reduction: Hept-6-enoxycyclohexane.

Substitution: Brominated derivatives of hept-6-enoxybenzene.

Scientific Research Applications

Chemical Applications

1. Synthesis and Reaction Mechanisms

Hept-6-enoxybenzene is utilized in organic synthesis as a versatile building block. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful in synthesizing more complex organic molecules.

- Oxidation and Reduction : These reactions can modify its properties, enabling the creation of derivatives with specific characteristics.

Table 1 summarizes the common reagents and conditions used in reactions involving Hept-6-enoxybenzene:

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, bases | Room temperature to reflux |

| Oxidation | KMnO4, H2O2 | Varies (usually mild) |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |

2. Formation of Inclusion Complexes

Hept-6-enoxybenzene is studied for its ability to form inclusion complexes with cyclodextrins and other host molecules. This property is significant for enhancing solubility and stability of pharmaceutical compounds, leading to improved drug delivery systems.

Biological Applications

1. Interaction with Biological Molecules

Research indicates that Hept-6-enoxybenzene interacts with various biological targets, including enzymes and receptors. Its potential therapeutic effects are being explored in:

- Drug Development : The compound shows promise as a lead structure for developing new drugs targeting specific diseases.

- Biological Assays : It is used in assays to study enzyme kinetics and molecular interactions.

Case Study: Anticancer Properties

A study evaluated the anticancer activity of derivatives of Hept-6-enoxybenzene against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Industrial Applications

1. Material Science

In industry, Hept-6-enoxybenzene is employed to develop new materials with enhanced properties. Its chemical structure allows for modifications that improve thermal stability and mechanical strength.

2. OLEDs and Pharmaceuticals

The compound serves as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical compounds. Its role in these applications highlights its versatility as a building block in advanced materials.

Mechanism of Action

The mechanism of action of hept-6-enoxybenzene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, hydrogen atoms are added to the molecule, resulting in the saturation of the double bond. Substitution reactions involve the attack of electrophiles on the benzene ring, leading to the formation of new covalent bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Hept-6-enoxybenzene can be contextualized against analogous benzene derivatives, as outlined below.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Hept-6-enoxybenzene and Analogous Compounds

Physicochemical Properties

- Solubility: Hept-6-enoxybenzene’s hydrophobicity contrasts sharply with 6-hydroxy-3-methoxybenzene, which is highly soluble in polar solvents like water and ethanol due to its hydroxyl and methoxy groups .

- Thermal Stability: The alkene in Hept-6-enoxybenzene may lower melting/boiling points compared to fully saturated analogs (e.g., heptoxybenzene), similar to how hexachlorobenzene’s chlorination increases thermal stability .

Q & A

Q. What advanced statistical methods are appropriate for interpreting multivariate data in studies on Hept-6-enoxybenzene’s reaction kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.